molecular formula C21H14N2O5S B2543158 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-53-6

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2543158
CAS No.: 681168-53-6
M. Wt: 406.41
InChI Key: TWWVGTVRFQJMHL-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound related to the 6H-benzo[c]chromen-6-ones class, which is known to be the core structure of various secondary metabolites with significant pharmacological importance. Due to the limited quantities produced by natural sources, there's a high interest in synthetic procedures for these compounds. Literature describes several synthetic protocols such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates. These methods are considered efficient and relatively straightforward, especially those involving the reactions of Michael acceptors with 1,3- and 1,5-dicarbonyl compounds (Ofentse Mazimba, 2016).

Pharmacological Relevance

The compound's structure, which includes 6H-benzo[c]chromen-6-ones, is of considerable pharmacological importance. These compounds serve as core structures in secondary metabolites, playing a crucial role in various biological activities. They are part of a broader category of molecules, including benzimidazoles, benzothiazoles, and similar heterocycles, which are known for their diverse pharmacological properties. The synthetic methodologies and biological properties associated with these compounds have been extensively reviewed, highlighting their significance in the development of new drugs (Kavita Rana, Salahuddin, J. Sahu, 2020).

Future Directions

The future directions for the study of similar compounds could include further optimization and development of coumarin-linked thiazole as potential leads for α-glucosidase inhibitors . Additionally, more research could be conducted to explore the potential of these compounds in treating other diseases.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c24-19(18-10-26-16-7-3-4-8-17(16)27-18)23-21-22-14(11-29-21)13-9-12-5-1-2-6-15(12)28-20(13)25/h1-9,11,18H,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWVGTVRFQJMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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